
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an indole derivative is alkylated using a chlorobutyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobutyl)-1,3-dioxolane
- 2-(3-Chloropropyl)-1,3-dioxolane
- 2-Chloromethyl-1,3-dioxolane
Uniqueness
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole is unique due to its specific structural features, including the indole core and the chlorobutyl and phenyl substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
827017-55-0 |
|---|---|
Formule moléculaire |
C19H20ClN |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
2-(4-chlorobutyl)-1-methyl-3-phenylindole |
InChI |
InChI=1S/C19H20ClN/c1-21-17-12-6-5-11-16(17)19(15-9-3-2-4-10-15)18(21)13-7-8-14-20/h2-6,9-12H,7-8,13-14H2,1H3 |
Clé InChI |
YKWNVXHHDAFTPK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1CCCCCl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
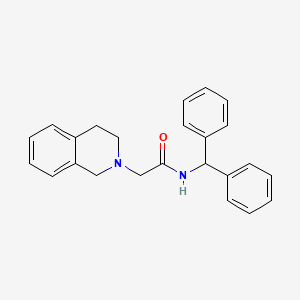
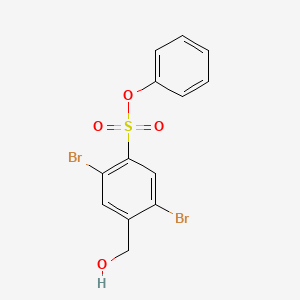
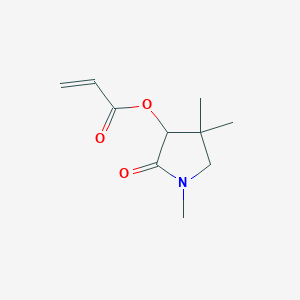


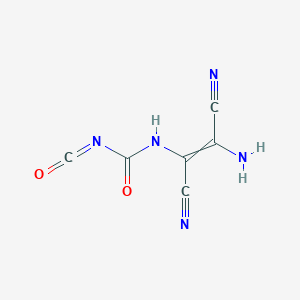
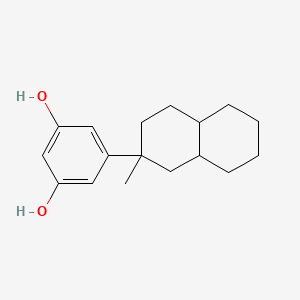
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
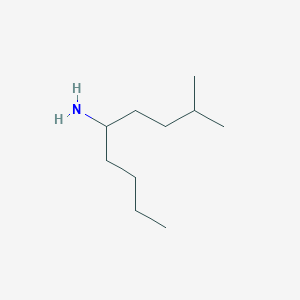
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)

